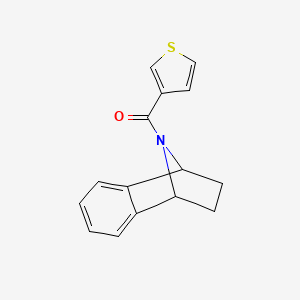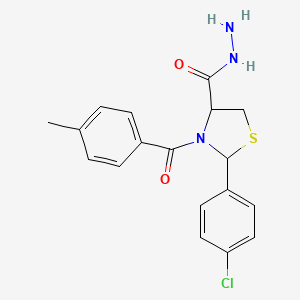![molecular formula C7H6F3N5 B2846291 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 339201-69-3](/img/structure/B2846291.png)
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is an organic compound with the CAS Number: 339201-69-3 . It has a molecular weight of 217.15 . The IUPAC name for this compound is 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in various studies . For instance, one study reported the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as novel CDK2 inhibitors . Another study reported the efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- triazolo pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3N5/c1-3-2-4(7(8,9)10)15-6(12-3)13-5(11)14-15/h2H,1H3,(H2,11,14) . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.15 .Scientific Research Applications
Synthetic Routes and Chemical Modifications
A foundational aspect of research on 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves exploring synthetic routes and chemical modifications to enhance its utility. For instance, the compound has been synthesized via three-component reactions, revealing its potential for producing derivatives with varied antimicrobial and antifungal activities. This process involves the condensation of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showcasing the versatility of its chemical structure for further functionalization (Komykhov et al., 2017).
Anticancer Potential
Another critical area of research focuses on the anticancer potential of derivatives of this compound. Specific triazolopyrimidines have been identified for their unique mechanism of tubulin inhibition, offering a novel approach to cancer therapy. These compounds have shown promising results in inhibiting tumor growth in vivo, suggesting a significant potential for developing new anticancer agents. The detailed synthesis and structure-activity relationship (SAR) studies underline the importance of specific functional groups for optimal activity, highlighting the compound's relevance in medicinal chemistry (Zhang et al., 2007).
Antiviral and Antimicrobial Applications
Further investigations have extended to the antiviral and antimicrobial applications of this compound derivatives. Research demonstrates the synthesis of novel compounds that exhibit significant inhibitory effects against various pathogens, including bacteria and viruses. These findings are essential for developing new therapeutic agents to combat infectious diseases, showcasing the broad applicability of this compound in pharmaceutical research (Islam, Ashida, & Nagamatsu, 2008).
Supramolecular Chemistry and Material Science
Additionally, the compound's utility is being explored in supramolecular chemistry and material science, where its derivatives serve as building blocks for constructing complex molecular architectures. These applications demonstrate the compound's versatility beyond pharmaceuticals, underscoring its potential in developing new materials with specific properties (Fonari et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such asDihydroorotate Dehydrogenase (DHODH) and Reverse Transcriptase (RT) . These targets play crucial roles in cellular processes such as pyrimidine biosynthesis and viral replication, respectively.
Mode of Action
For instance, triazolopyrimidines have been shown to bind to Plasmodium and mammalian DHODHs in overlapping but distinct binding sites . Similarly, certain triazolopyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
pyrimidine biosynthesis pathway (via DHODH inhibition) and the viral replication pathway (via RT inhibition). The downstream effects of these interactions could include a decrease in pyrimidine levels and a reduction in viral replication .
Pharmacokinetics
The compound’s molecular weight of217.15 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been found to inhibit the growth and colony formation of cancer cells . They have also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
For instance, the compound’s storage temperature is recommended to be 2~8°C , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, a class of compounds to which this molecule belongs, can bind to both Plasmodium and mammalian dihydroorotate dehydrogenases (DHODHs) in overlapping but distinct binding sites . This suggests that 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine may interact with these and potentially other enzymes in a similar manner.
Cellular Effects
Given its potential interaction with DHODHs , it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity . This suggests that the trifluoromethyl group in this compound could play a crucial role in its binding interactions with biomolecules.
Metabolic Pathways
Given its potential interaction with DHODHs , it could be involved in the metabolic pathways related to pyrimidine biosynthesis.
properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)15-6(12-3)13-5(11)14-15/h2H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLITKPSPAIUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2846208.png)
![1-(3,4-dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2846227.png)

![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)
